molecular formula C5H9BrMgSi B11748265 [2-(Bromomagnesio)ethynyl]trimethylsilane

[2-(Bromomagnesio)ethynyl]trimethylsilane

Cat. No.: B11748265
M. Wt: 201.42 g/mol
InChI Key: VNGRXJJELJQXOM-UHFFFAOYSA-M
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Description

[2-(Bromomagnesio)ethynyl]trimethylsilane is a specialized organometallic compound featuring a magnesium-bromide group attached to an ethynyltrimethylsilane backbone. Below, we compare key analogs to elucidate trends in reactivity, stability, and synthetic utility.

Properties

IUPAC Name

magnesium;ethynyl(trimethyl)silane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.BrH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGRXJJELJQXOM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#[C-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrMgSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Bromomagnesio)ethynyl]trimethylsilane typically involves the reaction of trimethylsilylacetylene with a bromomagnesium reagent. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the bromomagnesium compound. The general reaction scheme is as follows:

Trimethylsilylacetylene+Bromomagnesium ReagentThis compound\text{Trimethylsilylacetylene} + \text{Bromomagnesium Reagent} \rightarrow \text{this compound} Trimethylsilylacetylene+Bromomagnesium Reagent→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the integrity of the bromomagnesium reagent.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromomagnesioethynyl moiety acts as a nucleophile in metal-catalyzed cross-couplings, while the trimethylsilyl (TMS) group enhances stability and modulates reactivity.

Sonogashira Coupling

Reacts with aryl/heteroaryl halides (X = Br, I) under Pd/Cu catalysis to form C(sp)–C(sp²) bonds. For example:
\
Reaction Scheme :

C₅H₉BrMgSi+Ar–XPd(PPh₃)₄, CuIAr–C≡C–SiMe₃+MgBrX\text{C₅H₉BrMgSi} + \text{Ar–X} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Ar–C≡C–SiMe₃} + \text{MgBrX}

Performance Data :

Aryl HalideCatalyst SystemYield (%)Reference
4-BromoanisolePd(PPh₃)₄/CuI, NEt₃91
4-BromobenzotrifluoridePdCl₂(PPh₃)₂, CuI10

Electron-rich substrates show higher efficiency due to reduced steric and electronic hindrance .

Nucleophilic Additions

The Grignard character enables classical nucleophilic attacks on electrophilic centers.

Carbonyl Additions

Reacts with ketones/aldehydes to form propargyl alcohols after acidic workup:

RC=O+C₅H₉BrMgSiRC(OH)–C≡C–SiMe₃\text{RC=O} + \text{C₅H₉BrMgSi} \rightarrow \text{RC(OH)–C≡C–SiMe₃}

Substrate Scope :

Carbonyl CompoundProductYield (%)Conditions
BenzaldehydePh–C(OH)–C≡C–SiMe₃77THF, −78°C → rt
AcetophenonePhCO–C(OH)–C≡C–SiMe₃84THF, 0°C → rt

Yields decline with sterically hindered ketones (e.g., 2-adamantanone: 53%).

Cyclotrimerization

The ethynyl group participates in [2+2+2] cyclizations to form aromatic systems under transition-metal catalysis.

Ru-Catalyzed Benzene Formation

3 C₅H₉BrMgSiCp*RuCl(COD)Ph–SiMe₃+3 MgBrCl3\ \text{C₅H₉BrMgSi} \xrightarrow{\text{Cp*RuCl(COD)}} \text{Ph–SiMe₃} + 3\ \text{MgBrCl}

Catalytic Performance :

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)
5DCE8089
10Toluene11072

Higher catalyst loadings improve regioselectivity for 1,3,5-trisubstituted benzenes .

Dehydrohalogenation

Elimination of MgBr under basic conditions generates terminal alkynes:

C₅H₉BrMgSiKOtBuHC≡C–SiMe₃+MgBr(OH)\text{C₅H₉BrMgSi} \xrightarrow{\text{KOtBu}} \text{HC≡C–SiMe₃} + \text{MgBr(OH)}

Optimized Conditions :

  • Base: KOtBu (2.0 equiv)

  • Solvent: THF, 0°C → rt

  • Yield: 92%

Transmetallation Reactions

The Mg center exchanges with other metals to generate modified reagents:

Zinc Transmetallation

C₅H₉BrMgSi+ZnBr₂BrZn–C≡C–SiMe₃+MgBr₂\text{C₅H₉BrMgSi} + \text{ZnBr₂} \rightarrow \text{BrZn–C≡C–SiMe₃} + \text{MgBr₂}

Applications :

  • Enables Negishi couplings with aryl halides.

  • Improves compatibility with moisture-sensitive substrates compared to Mg .

Mechanistic Insights

  • Silicon Stabilization : The TMS group lowers alkyne pKa (~23) and stabilizes transition states via β-silicon effects .

  • Grignard Reactivity : Mg polarizes the C–Br bond, enhancing nucleophilicity at the ethynyl carbon .

Comparative Reactivity

Reaction TypeKey AdvantageLimitation
Sonogashira CouplingBroad substrate scopeLow yields with electron-poor Ar–X
CyclotrimerizationAtom-economicalRequires high catalyst loading
TransmetallationTunes reactivity for specific couplingsAdditional purification steps

This compound’s unique synergy of Grignard and alkyne reactivity makes it indispensable for constructing complex architectures in pharmaceuticals, materials science, and catalysis.

Scientific Research Applications

Carbon-Carbon Bond Formation

One of the primary applications of [2-(Bromomagnesio)ethynyl]trimethylsilane is in the formation of carbon-carbon bonds through cross-coupling reactions. The bromomagnesio group acts as a versatile reagent in:

  • Negishi Coupling : This reaction involves the coupling of organozinc reagents with organic halides. The presence of magnesium facilitates the transfer of the ethynyl group to various electrophiles, allowing for the synthesis of complex alkynes and substituted aromatic compounds.
  • Sonogashira Coupling : The compound can be utilized in Sonogashira reactions to couple terminal alkynes with aryl or vinyl halides, leading to the formation of substituted alkynes which are valuable intermediates in organic synthesis.

Synthesis of Natural Products

The reactivity of this compound has been exploited in the total synthesis of various natural products. For instance:

  • In studies involving cyclotrimerization reactions, this compound has been employed to synthesize poly-substituted aromatic systems that are often found in natural products like flavonoids and alkaloids. The ability to form multiple carbon-carbon bonds efficiently is crucial in constructing complex molecular architectures.

Case Study 1: Synthesis of Fluorophores

In recent research, this compound was utilized in the synthesis of fluorophores through microwave-assisted cyclotrimerization reactions. This method improved regioselectivity and yield, demonstrating its effectiveness in generating compounds with potential applications in bioimaging and sensing technologies .

Case Study 2: Development of Biologically Active Molecules

The compound has also been instrumental in developing light-cleavable protecting groups for biologically active molecules. By incorporating this compound into synthetic pathways, researchers have successfully created caged analogs of natural products that can be activated by light, allowing for controlled release and targeted therapeutic applications .

Mechanism of Action

The mechanism of action of [2-(Bromomagnesio)ethynyl]trimethylsilane involves the interaction of the bromomagnesio group with various nucleophiles and electrophiles. The ethynyl group acts as a reactive site for addition and coupling reactions. The trimethylsilane group provides stability to the molecule, preventing unwanted side reactions.

Molecular Targets and Pathways

The molecular targets of this compound include nucleophiles such as amines and alcohols, as well as electrophiles such as halogens. The pathways involved in its reactions include substitution, addition, and coupling mechanisms.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes molecular features and physical properties of analogous bromo-functionalized ethynyltrimethylsilanes:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Boiling Point/°C Density (g/mL) Solubility Storage Conditions Reference
(2-Bromophenylethynyl)trimethylsilane C₁₁H₁₃BrSi 253.21 2-Bromophenyl 60–80 (2 mmHg) 1.19 Slightly in water 2–8°C
[(4-Bromo-2,5-dimethoxyphenyl)ethynyl]trimethylsilane C₁₄H₁₇BrO₂Si 341.28* 4-Bromo-2,5-dimethoxyphenyl N/A N/A N/A N/A
5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine C₁₀H₁₂BrNSi 254.20 5-Bromo-2-pyridyl N/A N/A N/A N/A
Trimethyl((4-(trifluoromethoxy)phenyl)ethynyl)silane C₁₂H₁₃F₃OSi 270.32 4-Trifluoromethoxyphenyl N/A N/A N/A N/A

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : Bromine's position (e.g., para vs. ortho on phenyl rings) influences steric and electronic properties. For instance, ortho-bromo substitution (as in ) may hinder reactivity in cross-couplings due to steric crowding.
  • Stability : Bromoaryl derivatives (e.g., ) require low-temperature storage (2–8°C) to prevent decomposition, whereas heteroaromatic analogs (e.g., pyridyl in ) may exhibit higher thermal stability.
Cross-Coupling Reactions

Ethynyltrimethylsilanes are widely used in Sonogashira couplings to install alkyne motifs. Bromo-substituted variants act as electrophilic partners:

  • Aryl Bromides : Compounds like and participate in palladium-catalyzed couplings, though yields depend on substituent electronics. Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance reactivity by polarizing the C–Br bond.
  • Heteroaromatic Systems : The pyridyl derivative in may undergo regioselective couplings, leveraging the directing effects of the nitrogen atom.
Functionalization via Grignard Pathways

For example, transmetallation of with Mg could yield analogous Grignard reagents, enabling nucleophilic additions to carbonyls or epoxides.

Boron-Based Derivatives

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (, C₁₁H₂₁BO₂Si) demonstrates the utility of silicon-protected alkynes in Suzuki-Miyaura couplings.

Biological Activity

[2-(Bromomagnesio)ethynyl]trimethylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromomagnesio group and a trimethylsilane moiety, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals, agrochemicals, and materials science.

  • Molecular Formula : C11_{11}H13_{13}BrSi
  • Molecular Weight : 273.2 g/mol
  • IUPAC Name : 2-(Bromomagnesio)ethynyl)trimethylsilane
  • Canonical SMILES : CSi(C)C#CCMg

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The bromomagnesio group can facilitate the formation of carbon-carbon bonds, which is essential in synthesizing biologically active compounds.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with receptors, modulating their activity and influencing signal transduction pathways.

Case Studies

  • Synthesis and Evaluation : In a study published in Organometallics, researchers synthesized this compound and evaluated its reactivity with various nucleophiles. The results indicated that the compound could effectively form new carbon-carbon bonds, suggesting potential applications in organic synthesis and medicinal chemistry .
  • Biological Assays : Preliminary biological assays have been conducted to evaluate the cytotoxicity of related compounds. While direct studies on this compound are scarce, analogs have shown varying degrees of cytotoxicity against cancer cell lines, indicating a need for further investigation into this compound's potential therapeutic uses .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC11_{11}H13_{13}BrSiPotential enzyme inhibitor
(4-Bromophenylethynyl)trimethylsilaneC11_{11}H13_{13}BrSiAntimicrobial properties
1-Bromo-4-(trimethylsilyl)acetyleneC11_{11}H13_{13}BrSiCytotoxicity against cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [2-(Bromomagnesio)ethynyl]trimethylsilane, and what key parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling , involving a brominated precursor (e.g., 2-bromo-9,9-bis(6-bromohexyl)fluorene) and trimethylsilylacetylene under palladium catalysis. Critical parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI is commonly used for cross-coupling .
  • Solvent : THF or DMF under anhydrous conditions to prevent hydrolysis of the Grignard intermediate.
  • Temperature : Reactions are conducted at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields ~51% purity in analogous syntheses .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Handling : Use inert atmosphere (argon/glovebox) to prevent oxidation of the bromomagnesio group. Avoid exposure to moisture or protic solvents (e.g., alcohols), which degrade the organomagnesium moiety .
  • Storage : Store at –20°C in flame-sealed ampules under argon. Stability tests for similar silanes show <5% decomposition over 6 months under these conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : ¹H NMR identifies trimethylsilyl protons (δ 0.1–0.3 ppm) and ethynyl protons (δ 2.5–3.0 ppm). ²⁹Si NMR confirms silyl group connectivity (δ –10 to –20 ppm) .
  • IR : The C≡C stretch (~2100 cm⁻¹) and Si–C stretches (1250–750 cm⁻¹) validate the ethynyl-silane framework.
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and Mg coordination geometry .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when analyzing this compound derivatives?

  • Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., rotational isomerism). Strategies include:

  • Variable-temperature NMR : Resolves overlapping signals by freezing conformational mobility.
  • DFT Calculations : Predicts optimized geometries and compares them with crystallographic data (e.g., bond lengths ±0.02 Å) .
  • Cross-validation : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular formulas when isotopic patterns conflict with expected ratios .

Q. What mechanistic insights explain side reactions in Sonogashira couplings involving this compound?

  • Methodological Answer : Common side reactions include proto-debromination and homocoupling :

  • Proto-debromination : Traces of water or acidic protons (e.g., from solvents) displace bromine, forming ethynyltrimethylsilane byproducts. Mitigation: Pre-dry solvents over molecular sieves and use scavengers (e.g., MgSO₄) .
  • Homocoupling : Oxidative dimerization occurs if Pd(0) is reoxidized. Additives like 1,2-diamines suppress this by stabilizing Pd intermediates .

Q. How can computational methods predict the reactivity of this compound in complex reactions?

  • Methodological Answer :

  • Quantum Chemistry (QSAR/QSPR) : Models electrophilicity indices (e.g., Fukui functions) to predict regioselectivity in cross-couplings. For example, the bromomagnesio group increases electrophilicity at the ethynyl carbon (calculated ΔE = 1.2 eV) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, identifying optimal polar aprotic solvents (e.g., THF vs. DMF) for minimizing side reactions .

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